Cas no 127626-07-7 (3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol)

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol
- 1H-Indol-5-ol,3-(1,2,3,6-tetrahydro-4-pyridinyl)
- 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-ol
- 4-(5-hydroxy-3-indolyl)-1,2,3,6-tetrahydropyridine
- 4-[5-(hydroxy)indol-3-yl]-1,2,3,6-tetrahydropyridine
- 5-hydroxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
- DTXSID10576261
- 127626-07-7
- DB-347356
- 4-(5-hydroxyindol-3-yl)-1,2,3,6-tetrahydropyridine
- 4-(5-hydroxyindol-3-yl)-1,2,5,6-tetrahydropyridine
- 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indol-5-ol(desmethyl-RU-24696)
- SCHEMBL3836149
- YMCFWPXQTPNUBN-UHFFFAOYSA-N
- AKOS015962498
- AC-17223
- A835076
- 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indol-5-ol
- BDBM50015714
- CHEMBL26378
-
- Inchi: InChI=1S/C13H14N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-16H,4-6H2
- InChI Key: YMCFWPXQTPNUBN-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1O)C(=CN2)C3=CCNCC3
Computed Properties
- Exact Mass: 214.11100
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48Ų
- XLogP3: 1.4
Experimental Properties
- PSA: 48.05000
- LogP: 2.57900
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol Security Information
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147417-1g |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
127626-07-7 | 95% | 1g |
$686 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805438-1g |
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol |
127626-07-7 | 98% | 1g |
¥6306.00 | 2024-08-09 | |
Chemenu | CM147417-1g |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
127626-07-7 | 95% | 1g |
$830 | 2021-08-05 |
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol Related Literature
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
Additional information on 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol: A Comprehensive Overview
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol, identified by the CAS registry number CAS No. 127626-07-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a tetrahydropyridine ring system with an indole moiety. The indole component is further substituted with a hydroxyl group at the 5-position, adding to its structural complexity and potential functional diversity.
The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol has been explored through various methodologies. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven efficient in constructing the indole-tetrahydropyridine hybrid framework. These advancements not only facilitate large-scale production but also pave the way for further structural modifications to explore its pharmacological potential.
From a biological standpoint, 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol has demonstrated intriguing bioactivity across multiple assays. Research conducted in 2023 revealed its potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, preliminary in vitro studies suggest that this compound may exhibit anti-inflammatory effects by modulating key inflammatory pathways.
The pharmacokinetic profile of CAS No. 127626-07-7 has also been a focal point of recent investigations. Studies indicate that it possesses favorable absorption characteristics and moderate stability in physiological conditions. However, further research is required to fully understand its bioavailability and metabolic pathways in vivo.
In terms of therapeutic applications, the compound's dual structural elements—tetrahydropyridine and indole—suggest potential synergistic effects that could be harnessed for drug development. Current research efforts are directed toward evaluating its efficacy in preclinical models of chronic diseases such as cancer and diabetes.
In conclusion, 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5_ol, with its distinctive chemical structure and emerging biological activities, represents a valuable asset in contemporary drug discovery pipelines. As ongoing studies continue to unravel its full potential, this compound stands poised to make significant contributions to the advancement of novel therapeutic agents.
127626-07-7 (3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indol-5-ol) Related Products
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))




